3-(Iodomethyl)piperidine
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Overview
Description
“3-(Iodomethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperine is a pungent constituent with remarkable pharmacological properties . Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .Scientific Research Applications
Opioid Antagonists for Gastrointestinal Disorders : One compound in the piperidine class, identified as LY246736, has been found to be a potent mu opioid receptor antagonist with potential applications in gastrointestinal motility disorders. It shows high affinity for opioid receptors and distributes selectively to peripheral receptors (Zimmerman et al., 1994).
Potential Psychotropic Agent : Piperidine, a related compound, has been investigated for its possible significance in behavior and its use in treating psychiatric disorders. It is considered a potential endogenous agent that might regulate behavior (Abood et al., 1961).
Bioactive Conformation Studies in Opioid Antagonists : Research into the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, a mu-opioid antagonist, has been conducted. This includes the development of novel series of fused bicyclic derivatives (Le Bourdonnec et al., 2006).
Synthesis Techniques : Research on selective piperidine synthesis through intramolecular catalytic Csp3–H amination under visible light has been described, demonstrating the chemical process for piperidine formation (Zhang & Muñiz, 2017).
Synthesis of Piperidine Alkaloids and β-Amino Acids : A method for anti-1,3-aminoalcohols through reductive elimination of iodomethyltetrahydropyrans, derived from a Prins/Ritter reaction sequence, has been explored for the total synthesis of piperidine alkaloids and β-amino acids (Yadav et al., 2013).
Iodocyclisation of Homoallyl Amines : The stereochemical divergent synthesis of cis and trans substituted pyrrolidines through iodocyclisation of homoallylamines has been investigated. This includes the study of azetidine derivatives in a zebrafish embryo developmental assay to detect biological effects (Feula et al., 2013).
Antagonist Activity of Piperidine Analogues : A study has explored the antagonist activity of certain piperidine analogues, such as 1-(1,2-diphenylethyl)piperidine and 2-methoxydiphenidine, which have been associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity (McLaughlin et al., 2016).
Psychoactive Properties of Piperidine Derivatives : The psychoactive properties of three arylcyclohexylamines, including 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, were analyzed in biological matrices, revealing insights into their psychoactive nature and potential use in neuropharmacological research (De Paoli et al., 2013).
Synthesis of Conformationally Rigid Diamines : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine with importance in medicinal chemistry, has been proposed (Smaliy et al., 2011).
Inhibition of Macrophage Activation and Graft Rejection : The piperidine compound DTCM-glutarimide has been identified as a novel inhibitor of macrophage activation, showing potential in suppressing graft rejection and indicating its use as an anti-inflammatory agent (Takeiri et al., 2011).
Facilitation of Long-term Potentiation : A study demonstrated that 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a glutamatergic transmission facilitator, enhances the degree and duration of long-term potentiation in the hippocampus, indicating its potential use in memory enhancement (Stäubli et al., 1994).
Mechanism of Action
Safety and Hazards
When handling “3-(Iodomethyl)piperidine”, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future direction will be to understand how these complex N-(hetero)aryl piperidine structures augment the bioactivity of the pharmaceuticals they are embedded in .
Properties
IUPAC Name |
3-(iodomethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNWPAKPJKBKIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693574 |
Source
|
Record name | 3-(Iodomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260856-53-8 |
Source
|
Record name | 3-(Iodomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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